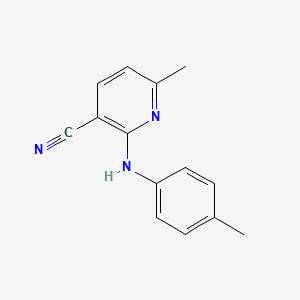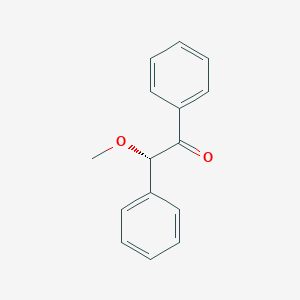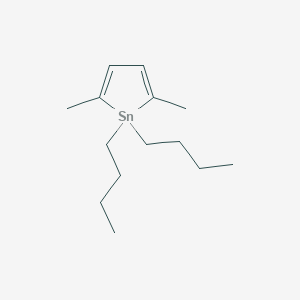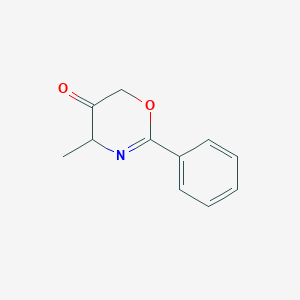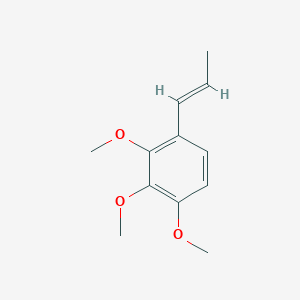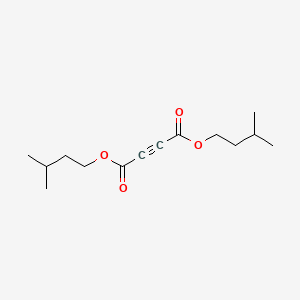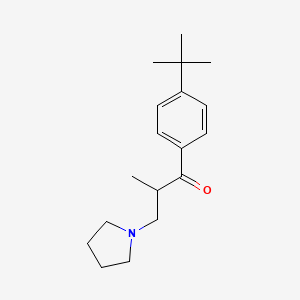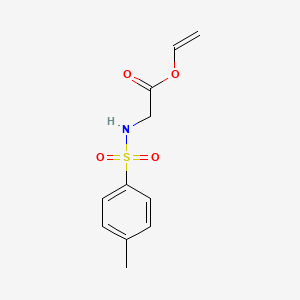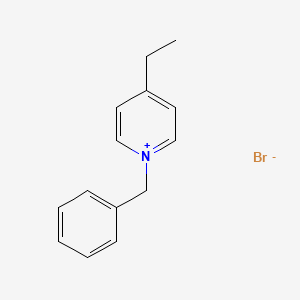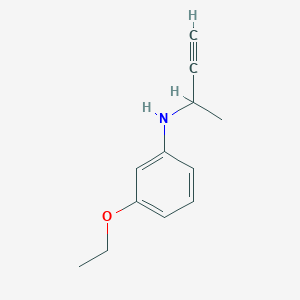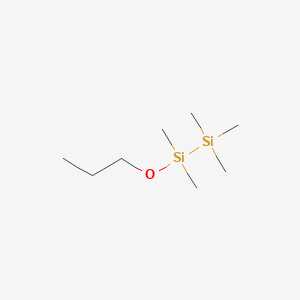
1,1,1,2,2-Pentamethyl-2-propoxydisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2-Pentamethyl-2-propoxydisilane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to five methyl groups and one propoxy group
Métodos De Preparación
The synthesis of 1,1,1,2,2-Pentamethyl-2-propoxydisilane typically involves the reaction of chlorosilanes with appropriate organometallic reagents. One common method includes the reaction of trimethylchlorosilane with propylmagnesium bromide under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1,1,2,2-Pentamethyl-2-propoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: The propoxy group can be substituted with other functional groups using appropriate nucleophiles under controlled conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,2,2-Pentamethyl-2-propoxydisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers and as a surface modifier in materials science.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2-Pentamethyl-2-propoxydisilane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form bonds with other elements, facilitating the formation of new chemical structures. The pathways involved include the formation of siloxane bonds and the modification of surfaces to alter their chemical properties.
Comparación Con Compuestos Similares
1,1,1,2,2-Pentamethyl-2-propoxydisilane can be compared with other similar compounds such as:
1,1,2,2,2-Pentamethyl-1-phenyldisilane: This compound has a phenyl group instead of a propoxy group, leading to different chemical properties and applications.
Pentamethyldisilane: Lacking the propoxy group, this compound has different reactivity and uses in synthesis.
Propiedades
| 78669-49-5 | |
Fórmula molecular |
C8H22OSi2 |
Peso molecular |
190.43 g/mol |
Nombre IUPAC |
dimethyl-propoxy-trimethylsilylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-7-8-9-11(5,6)10(2,3)4/h7-8H2,1-6H3 |
Clave InChI |
USWRPJIFBYOHRP-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


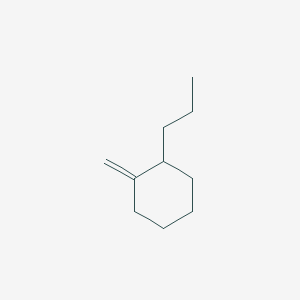
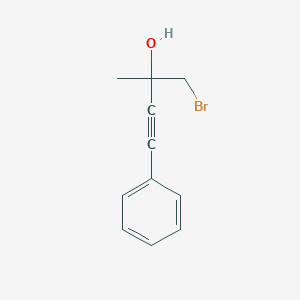
![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
